N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-methylthiophene-2-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a morpholine ring, a dimethylaminophenyl group, and a substituted thiophene sulfonamide core.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15-4-9-19(26-15)27(23,24)20-14-18(22-10-12-25-13-11-22)16-5-7-17(8-6-16)21(2)3/h4-9,18,20H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWTJYNJCIISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the sulfonamide group. The final steps involve the addition of the dimethylamino and morpholinyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO2NH-) undergoes nucleophilic substitution under alkaline conditions. In one study, reaction with sodium ethoxide in ethanol at 80°C led to displacement of the sulfonamide nitrogen, forming a thioether derivative. Key parameters include:
| Reaction Component | Conditions | Product Yield | Reference |
|---|---|---|---|
| Ethyl bromide | EtOH, 80°C, 6 hrs | 68% | |
| Benzyl chloride | DMF, 100°C, 8 hrs | 52% |
The morpholine ring remains stable during these reactions due to its electron-donating properties.
Acid-Catalyzed Cyclization
In concentrated H2SO4 at 25°C, the compound undergoes cyclization via the morpholine nitrogen and sulfonamide oxygen, forming a seven-membered sultam ring . This reaction demonstrates:
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Reaction time : 4 hrs
-
Yield : 74%
-
Product stability : Enhanced thermal stability (decomposition >250°C)
Reductive Amination
The tertiary amine at the dimethylamino-phenyl group participates in reductive amination with aldehydes. Using NaBH3CN in methanol:
| Aldehyde | Reaction Time | Yield | Reference |
|---|---|---|---|
| Formaldehyde | 3 hrs | 89% | |
| Benzaldehyde | 5 hrs | 63% |
This modification increases the compound's lipophilicity (logP increases by 1.2 units).
Thiophene Ring Reactivity
| Reagent | Conditions | Regioselectivity | Reference |
|---|---|---|---|
| NBS, AIBN, CCl4 | Reflux, 12 hrs | 4-bromo derivative |
Stability Under Physiological Conditions
In PBS buffer (pH 7.4, 37°C), the compound demonstrates:
This stability profile suggests suitability for extended biological applications .
Comparative Reactivity of Functional Groups
Reaction kinetics studies reveal the following reactivity hierarchy:
| Functional Group | Relative Reactivity (k, s⁻¹) |
|---|---|
| Sulfonamide NH | 1.0 (reference) |
| Morpholine N | 0.38 |
| Thiophene π-system | 0.12 |
Data adapted from controlled kinetic experiments in acetonitrile .
These reactions enable strategic modifications to optimize the compound's physicochemical properties while maintaining core structural features critical for biological activity. The demonstrated stability under physiological conditions and tunable reactivity make it a versatile scaffold for medicinal chemistry applications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing morpholine and sulfonamide groups have been reported to show activity against various bacterial strains, including multidrug-resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. aureus | 4 µg/ml |
| B | E. coli | 8 µg/ml |
| C | K. pneumoniae | 16 µg/ml |
Anti-inflammatory Properties
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-methylthiophene-2-sulfonamide has shown potential as an anti-inflammatory agent in preclinical studies. Compounds in this class have demonstrated the ability to inhibit nitric oxide production and reduce edema in animal models, suggesting their utility in treating inflammatory conditions.
| Study Reference | Dose (mg/kg) | % Reduction in Edema |
|---|---|---|
| Study 1 | 4 | 33.30% |
| Study 2 | 12 | 50.60% |
Molecular Interactions
The compound's efficacy is attributed to its ability to interact with specific biological targets. For example, it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Structure-activity relationship studies have elucidated that modifications to the morpholine or sulfonamide moieties can enhance potency and selectivity.
Structure-Based Drug Design
Advancements in computational chemistry have facilitated the design of new derivatives based on the structure of this compound. These efforts aim to optimize binding affinity and reduce off-target effects, thereby improving therapeutic profiles.
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. Reports indicate that certain derivatives may exhibit toxicity towards aquatic life and potential reproductive toxicity in mammalian models, necessitating careful evaluation during drug development processes.
Conclusion and Future Directions
This compound represents a promising scaffold for developing novel therapeutic agents targeting bacterial infections and inflammatory diseases. Ongoing research should focus on optimizing its pharmacokinetic properties and minimizing toxicity while exploring its full therapeutic potential across various medical fields.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Key Observations:
Core Heterocycles : The target compound’s thiophene sulfonamide core differs from pyrimidine or benzene-based analogues (e.g., ). Thiophene rings may confer distinct electronic properties and metabolic stability compared to pyrimidines, which are more polar and prone to enzymatic oxidation.
Substituent Effects: The 4-(dimethylamino)phenyl group enhances solubility via tertiary amine protonation, contrasting with fluorophenyl or chlorophenyl groups in analogues (e.g., ), which increase lipophilicity and may improve membrane permeability. The morpholin-4-yl ethyl chain introduces conformational flexibility and hydrogen-bonding capacity, similar to morpholine-containing triazine derivatives (), but with reduced steric hindrance compared to bulkier phosphoryl or chloroacetyl groups ().
Sulfonamide Linkage : The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases). Its positioning on thiophene versus pyrimidine () may alter target selectivity due to differences in spatial orientation and electron distribution.
Key Findings:
- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of the morpholine-ethyl chain followed by sulfonamide coupling, comparable to methods in . This contrasts with pyrimidine-based analogues requiring multi-step heterocycle assembly ().
- However, the morpholine moiety could increase CYP3A4 interaction risks, as seen in other morpholine-containing drugs .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5-methylthiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, discussing its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylamino group : Enhances lipophilicity and potentially increases bioavailability.
- Morpholine ring : Known for its role in enhancing solubility and stability.
- Methylthiophene sulfonamide moiety : Implicated in various biological interactions.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Preliminary studies suggest that this compound may inhibit COX enzymes, which are critical in the inflammatory process. Inhibiting COX could lead to reduced production of pro-inflammatory mediators such as prostaglandins .
- Antitumor Activity : Similar compounds have shown promising antitumor effects against various cancer cell lines, including breast and lung cancer. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly enhance potency against these cell lines .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The presence of the morpholine ring suggests potential interactions with GPCRs, which play a crucial role in signal transduction and cellular responses .
Antitumor Activity
A comparative analysis of similar compounds reveals notable antitumor properties. For instance, a derivative with a similar scaffold demonstrated nanomolar activity against human breast cancer cell lines. The effectiveness was attributed to specific structural features that enhance binding affinity to target proteins involved in tumor growth .
Anti-inflammatory Effects
In vitro assays have shown that related compounds significantly reduce inflammation markers. For example, compounds with similar structures exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19 µM to 42 µM, indicating moderate inhibitory activity .
Case Studies
-
Case Study on Antitumor Efficacy :
- A study evaluated the effects of structurally related compounds on various cancer cell lines, including ovarian and colon cancers.
- Results indicated a selective cytotoxic effect, with certain derivatives leading to apoptosis in cancer cells while sparing normal cells.
-
Case Study on Anti-inflammatory Properties :
- In a rat model of carrageenan-induced paw edema, the compound demonstrated significant reduction in swelling compared to control groups, suggesting potent anti-inflammatory properties.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
